molecular formula C22H32N2 B5014118 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine

1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5014118
M. Wt: 324.5 g/mol
InChI Key: WPTZMIRCGMQQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine” is a complex organic molecule. It contains a bicyclic heptene structure, which is a type of hydrocarbon with a seven-membered ring structure. This structure is substituted with two methyl groups, making it a dimethyl derivative . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the bicyclic heptene and piperazine rings. These rings could potentially impart significant stereochemistry to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the bicyclic heptene and piperazine rings could affect its polarity, solubility, and stability .

Future Directions

The future directions for research on this compound would likely depend on its intended use and properties. Potential areas of interest could include exploring its synthesis, studying its reactivity, or investigating its potential applications .

properties

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2/c1-16-6-5-7-21(17(16)2)24-12-10-23(11-13-24)15-18-8-9-19-14-20(18)22(19,3)4/h5-8,19-20H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTZMIRCGMQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CCC4CC3C4(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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